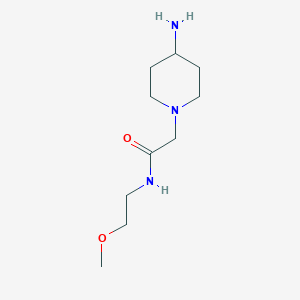
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
Descripción general
Descripción
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C10H21N3O2 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors and enzymes, pharmacological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 208.26 g/mol. The compound features a piperidine ring, an amino group, and an acetamide moiety, contributing to its unique biological properties.
Research indicates that this compound exhibits significant biological activity due to its ability to interact with various receptors and enzymes in the body. It has been studied for its potential therapeutic roles in treating conditions such as:
- Neurological Disorders : Potential neuroactive properties have been suggested, particularly in relation to mood disorders.
- Cancer : Preliminary studies indicate that it may inhibit certain cancer cell lines through mechanisms involving receptor modulation.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Interaction | Binds to specific neurotransmitter receptors, potentially influencing mood and cognition. |
| Enzyme Inhibition | May inhibit enzymes involved in cancer cell proliferation, suggesting a role in oncology. |
| Neuroactivity | Exhibits properties that could be beneficial in treating anxiety and depression. |
Pharmacological Studies
Pharmacological studies have focused on the binding affinity of this compound to various receptors. These studies are crucial for understanding its pharmacodynamics and therapeutic potential.
Case Studies
- Neuropharmacology : In vitro studies have shown that the compound can modulate serotonin receptors, which may contribute to its antidepressant effects.
- Oncology Research : Initial findings suggest that it may act as a PLK4 inhibitor, which is relevant for cancer treatment strategies targeting centriole duplication .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Aminopiperidin-1-yl)acetamide | C_{9}H_{12}N_{2}O | Lacks methoxyethyl group; potential neuroactivity |
| N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C_{14}H_{20}N_{4}O | Contains piperazine; studied for antidepressant effects |
| 2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide | C_{12}H_{17}N_{3}O_{2} | Similar structure; potential applications in analgesics |
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-7-4-12-10(14)8-13-5-2-9(11)3-6-13/h9H,2-8,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBNAGXBTZBBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















